N-(2-Amino-2-sulfanylideneethyl)formamide

Description

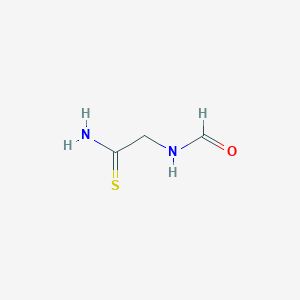

N-(2-Amino-2-sulfanylideneethyl)formamide is a thiourea derivative characterized by a formamide group (-NHCHO) attached to an ethylenediamine backbone with a sulfanylidene (=S) moiety. The sulfanylidene group distinguishes it from simpler formamides, enabling interactions with enzymes or metal ions, which may influence its metabolic pathways or pharmacological behavior .

Properties

CAS No. |

5018-28-0 |

|---|---|

Molecular Formula |

C3H6N2OS |

Molecular Weight |

118.16 g/mol |

IUPAC Name |

N-(2-amino-2-sulfanylideneethyl)formamide |

InChI |

InChI=1S/C3H6N2OS/c4-3(7)1-5-2-6/h2H,1H2,(H2,4,7)(H,5,6) |

InChI Key |

BXACUNCGGPRQAX-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=S)N)NC=O |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the exothermic nature of the synthesis process. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure the efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Amino-2-sulfanylideneethyl)formamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-(2-Amino-2-sulfanylideneethyl)formamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and as a reagent in biochemical assays. Its unique structure allows it to interact with specific biological targets, making it valuable for drug discovery and development.

Medicine: this compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to modulate biological processes makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-Amino-2-sulfanylideneethyl)formamide exerts its effects involves its interaction with specific molecular targets. The amino group can act as a nucleophile, while the sulfanylidene group can participate in redox reactions. The formamide group can form hydrogen bonds with biological molecules, influencing their activity.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit certain enzymes by binding to their active sites.

Receptors: It may interact with receptors, modulating their signaling pathways.

Pathways: It can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Formamides

Structural Features and Physicochemical Properties

The table below compares N-(2-Amino-2-sulfanylideneethyl)formamide with similar compounds in terms of molecular structure, substituents, and key physicochemical parameters:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | Key Properties | References |

|---|---|---|---|---|---|

| This compound | C₃H₇N₃OS | 133.18 | -NHCHO, -NH₂, =S | Likely polar, hydrogen-bonding capability | [7], [14] |

| N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide (FANFT) | C₈H₆N₄O₄S | 278.23 | -NO₂, furyl-thiazolyl ring | Carcinogenic; metabolized by prostaglandin endoperoxide synthetase | [2], [3] |

| N-(4-Methylphenyl)formamide | C₈H₉NO | 135.16 | -CH₃, aromatic phenyl | Crystalline; phase transition behavior | [9] |

| N-(4-Formamidophenyl)formamide | C₈H₈N₂O₂ | 164.16 | Dual -NHCHO groups on benzene | High melting point (211°C) | [12] |

| (Z/E)-N-(4-Hydroxystyryl)formamide | C₉H₉NO₂ | 163.18 | Styryl group, -OH | Antimicrobial activity | [5] |

| Forminitrazole (N-(5-Nitrothiazol-2-yl)formamide) | C₄H₃N₃O₃S | 173.15 | -NO₂, thiazole ring | Antiprotozoal agent | [14] |

Key Observations :

- FANFT () exhibits carcinogenicity due to its nitro group and heterocyclic thiazole ring, which undergo metabolic activation via prostaglandin endoperoxide synthetase. This enzyme-dependent process is inhibited by aspirin, reducing bladder lesions in rats .

- N-(4-Methylphenyl)formamide () lacks bioactive substituents but shows crystallographic interest due to phase transitions under thermal stress.

- N-(4-Formamidophenyl)formamide () has dual formamide groups, increasing polarity and thermal stability (melting point: 211°C).

- Hydroxystyrylformamides () demonstrate antimicrobial effects against E. coli and S. aureus, highlighting the role of aromatic and hydroxyl groups in bioactivity.

Toxicity and Regulatory Considerations

- FANFT is classified as a bladder carcinogen, with strict handling protocols required .

- Dimethylformamide (DMF), a related solvent, is regulated under REACH as a hazardous substance (), though this compound’s toxicity profile remains underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.